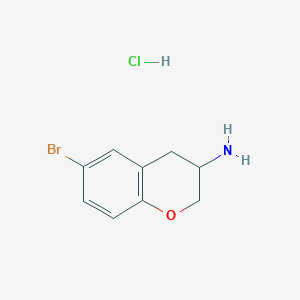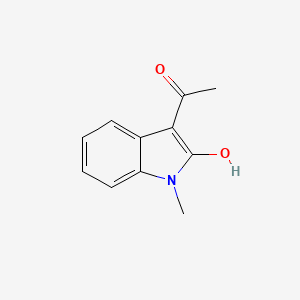
1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone
Vue d'ensemble
Description
“1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone” is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . It has a molecular formula of C11H11NO2 . This compound is also known as 2-hydroxy-1-(1-methyl-1H-indol-3-yl)-2,2-diphenylethanone .
Molecular Structure Analysis
The molecular structure of “1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone” can be represented by the formula C11H11NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Researchers have synthesized derivatives of 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone and evaluated their potential as anti-inflammatory agents. These derivatives were prepared through a series of reactions, starting with indole and chloroacetylchloride, and were tested for anti-inflammatory activity in wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).
Neuroprotective Agents
- Certain indole derivatives, including those related to 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone, have been found to exhibit neuroprotective properties. They were identified as potent ligands of the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor and demonstrated antioxidant properties. These compounds have potential applications in treating neurodegenerative diseases (Buemi et al., 2013).
Anti-Inflammatory and Analgesic Activity
- Novel 1-(1H-indol-1-yl)ethanone compounds have been synthesized and evaluated for their effects on the COX-2 enzyme. These compounds showed significant anti-inflammatory and analgesic activities, indicating their potential use in the development of new nonsteroidal anti-inflammatory drugs (Kumar, Deepika, Porwal, & Mishra, 2022).
Antimicrobial and Antifungal Activities
- New derivatives of 1H-Indole, synthesized from reactions involving 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone, have shown significant antimicrobial and antifungal activities. These compounds were tested against pathogens like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, indicating their potential application in antimicrobial and antifungal treatments (Anonymous, 2020).
Ligands for NMDA Receptors
- Research has been conducted on novel indole derivatives as ligands for GluN2B/NMDA receptors. These studies have explored the binding affinity and potential interactions of these compounds, highlighting their relevance in neuroscience research (Gitto et al., 2011).
Orientations Futures
Indole derivatives, including “1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone”, have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
Propriétés
IUPAC Name |
1-(2-hydroxy-1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)10-8-5-3-4-6-9(8)12(2)11(10)14/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUBMWAMRAMELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C2=CC=CC=C21)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60840828, DTXSID201257707 | |
| Record name | 3-(1-Hydroxyethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60840828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone | |
CAS RN |
124043-91-0, 922142-24-3 | |
| Record name | 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124043-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Hydroxyethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60840828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




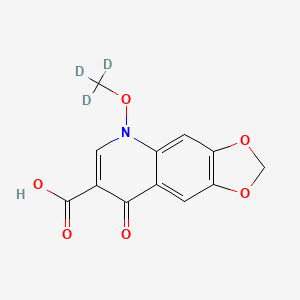
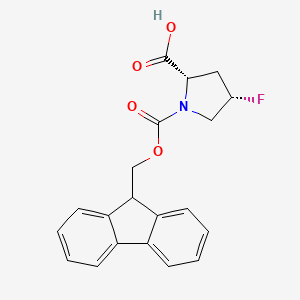
![[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B3418374.png)




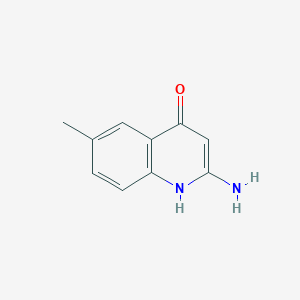

![(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B3418436.png)


